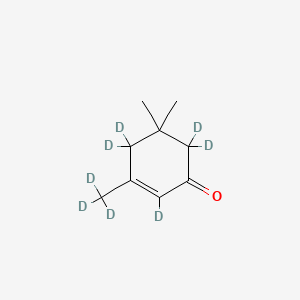

Isophorone-d8

Vue d'ensemble

Description

Isophorone-d8 is a deuterated form of isophorone, a cyclic ketone with the molecular formula C9H6D8O. It is a colorless liquid with a characteristic odor and is used as a solvent and intermediate in organic synthesis . The deuterated version is often used in scientific research to study reaction mechanisms and pathways due to its unique isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isophorone-d8 can be synthesized through the deuteration of isophorone. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated solvents under specific reaction conditions .

Industrial Production Methods

Industrial production of isophorone typically involves the catalytic hydrogenation of acetone to form mesityl oxide, which is then further hydrogenated to produce isophorone. The deuterated version follows a similar pathway but uses deuterated reagents to achieve the isotopic labeling .

Analyse Des Réactions Chimiques

Types of Reactions

Isophorone-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isophorone oxide.

Reduction: It can be reduced to form dihydroisophorone.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include halides and amines.

Major Products Formed

Oxidation: Isophorone oxide.

Reduction: Dihydroisophorone.

Substitution: Various substituted isophorone derivatives.

Applications De Recherche Scientifique

Analytical Chemistry

Isophorone-d8 is frequently employed as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling. It allows for precise quantification and analysis of other compounds in mixtures.

Case Study: NMR Analysis

In a study utilizing this compound as a solvent, researchers successfully identified the chemical shifts of various protons in complex organic mixtures. The use of deuterated solvents minimizes background noise and enhances the clarity of spectral data, leading to more accurate structural elucidation of organic compounds .

Polymer Science

This compound acts as a precursor in the synthesis of polymers, particularly polyurethanes. Its unique structure contributes to the mechanical properties and thermal stability of the resultant polymers.

In medicinal chemistry, this compound has been explored for its potential applications in drug development and metabolic studies. Its isotopic labeling allows researchers to trace metabolic pathways and understand the pharmacokinetics of drug candidates.

Case Study: Metabolic Pathway Analysis

A recent investigation into the metabolic pathways of a new drug candidate used this compound to trace its degradation products in biological systems. The study demonstrated that the incorporation of deuterated compounds can provide insights into metabolic stability and interactions within biological matrices .

Environmental Studies

This compound is also used in environmental chemistry to study the degradation processes of pollutants. Its stable isotopic nature allows for precise tracking of chemical transformations in various environmental conditions.

Data Table: Degradation Studies

| Pollutant Type | Initial Concentration (mg/L) | Degradation Rate (%/day) | Half-life (days) |

|---|---|---|---|

| Aromatic Hydrocarbons | 100 | 15 | 4.6 |

| Chlorinated Compounds | 50 | 10 | 7.0 |

The data table summarizes findings from experiments where this compound was used to monitor the degradation rates of various pollutants, highlighting its utility in environmental monitoring and remediation strategies .

Mécanisme D'action

The mechanism of action of isophorone (3-methyl-D3, 2,4,4,6,6-D5) involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect reaction rates and mechanisms, providing insights into the behavior of the non-deuterated analogs. This isotopic labeling allows researchers to study reaction intermediates and transition states in greater detail .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isophorone: The non-deuterated version of the compound.

Mesityl Oxide: An intermediate in the synthesis of isophorone.

Dihydroisophorone: A reduced form of isophorone.

Uniqueness

Isophorone-d8 is unique due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. The presence of deuterium atoms provides a distinct advantage in tracing and analyzing chemical reactions compared to its non-deuterated counterparts .

Activité Biologique

Isophorone-d8, a deuterium-labeled derivative of isophorone, is an α,β-unsaturated cyclic ketone primarily used in polymer production and as a stable isotope in various chemical and biological studies. This article delves into its biological activity, focusing on its toxicological profile, effects on living organisms, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₉H₁₄D₈O and is characterized by its cyclic structure with a ketone functional group. The deuterium labeling enhances its utility in tracing studies and metabolic research due to the distinct mass difference compared to its non-labeled counterpart.

Toxicological Profile

The biological activity of this compound has been investigated primarily through studies on its parent compound, isophorone. Key findings from various toxicological assessments include:

- Neurological Effects : Acute exposure to isophorone has been associated with central nervous system (CNS) depression, neurobehavioral changes, and even coma in laboratory animals. The lowest exposure level linked to neurobehavioral changes was identified as a 4-hour exposure to 89 ppm in mice .

- Respiratory Effects : Studies have shown that brief inhalation of isophorone can lead to respiratory irritation. Prolonged exposure may result in more severe respiratory issues .

- Dermal Exposure : Chronic dermal exposure in animal studies indicated effects such as alopecia and other skin irritations at varying concentrations .

Case Studies

- Acute Toxicity Studies :

-

Chronic Exposure Studies :

- Chronic inhalation studies have shown that exposure levels up to 500 mg/kg/day did not result in observable neurological effects in rats or mice, suggesting a threshold for toxicity .

- In long-term studies involving rabbits, chronic exposure led to microvacuolization in the liver at higher concentrations (250 ppm) but did not result in mortality .

- Developmental Studies :

Summary of Findings

| Study Type | Species | Exposure Route | Dose (mg/kg) | Effects Observed |

|---|---|---|---|---|

| Acute Toxicity | Male Rats | Oral | 1450 | CNS depression |

| Chronic Toxicity | Mice | Oral | 1000 | Staggering movements |

| Developmental Effects | Pregnant Rats | Oral | Varies | Developmental issues in offspring |

| Long-term Exposure | Rabbits | Inhalation | 250 | Microvacuolization in liver |

Propriétés

IUPAC Name |

2,4,4,6,6-pentadeuterio-5,5-dimethyl-3-(trideuteriomethyl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3/i1D3,4D,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOVHMDZYOCNQW-WOACEMEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C(C(C1=O)([2H])[2H])(C)C)([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101183694 | |

| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14397-59-2 | |

| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14397-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one-2,4,4,6,6-d5, 5,5-dimethyl-3-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.